molecular formula C6H6ClN3O2 B15310074 (2-Chloro-6-nitrophenyl)hydrazine

(2-Chloro-6-nitrophenyl)hydrazine

Cat. No.: B15310074
M. Wt: 187.58 g/mol
InChI Key: PEYRHLLMGWNJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-nitrophenyl)hydrazine is a nitro-substituted arylhydrazine derivative characterized by a chlorinated aromatic ring and a hydrazine (-NH-NH₂) functional group. This compound is structurally distinguished by the presence of electron-withdrawing groups (chloro and nitro) at the ortho and para positions relative to the hydrazine moiety, which significantly influences its reactivity, stability, and applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution reactions starting from chloro-nitrobenzene precursors, as exemplified in hydrazine-mediated substitution protocols (e.g., ethanol-based reactions with hydrazine hydrate) .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

(2-chloro-6-nitrophenyl)hydrazine

InChI

InChI=1S/C6H6ClN3O2/c7-4-2-1-3-5(10(11)12)6(4)9-8/h1-3,9H,8H2

InChI Key

PEYRHLLMGWNJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-nitrophenyl)hydrazine typically involves the nitration of 2-chlorophenylhydrazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products:

  • Reduction of the nitro group yields (2-Chloro-6-aminophenyl)hydrazine.
  • Substitution of the chloro group can produce various derivatives depending on the nucleophile used.
  • Oxidation of the hydrazine moiety can lead to the formation of azo compounds.

Scientific Research Applications

(2-Chloro-6-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-nitrophenyl)hydrazine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

3-Nitrophenylhydrazine Hydrochloride

  • Structure : Features a nitro group at the meta position on the phenyl ring.
  • Reactivity : Lacks the steric hindrance and electronic effects induced by the ortho-chloro substituent in (2-chloro-6-nitrophenyl)hydrazine. This difference enhances its solubility in polar solvents but reduces stability under acidic conditions compared to the chloro-nitro derivative .
  • Applications : Widely used in carbonyl detection assays due to its selective aldehyde/ketone reactivity .

(2-Chloro-4,6-dimethylphenyl)hydrazine

  • Structure : Contains chloro and methyl substituents at positions 2, 4, and 4.
  • Reactivity : Methyl groups increase steric bulk, reducing nucleophilic activity compared to the nitro-substituted analogue. The absence of a nitro group also diminishes electron-withdrawing effects, making it less reactive in condensation reactions .

6-Ethoxy-2-hydrazinyl-3-nitropyridine

  • Structure : A heterocyclic analogue with a pyridine ring substituted with ethoxy, nitro, and hydrazine groups.
  • Reactivity : The pyridine ring enhances π-π stacking interactions in supramolecular systems but reduces electrophilic substitution rates compared to benzene-based hydrazines .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
This compound C₆H₅ClN₃O₂ 186.58 Not reported δ 9.8–10.11 ppm (-NH-NH₂)
3-Nitrophenylhydrazine HCl C₆H₆ClN₃O₂ 189.60 215–217 (dec.) δ 7.86–7.92 ppm (aromatic protons)
(2-Chloro-7-methylpurin-6-yl)hydrazine C₆H₇ClN₆ 198.61 Not reported δ 4.41 ppm (CH₂ protons)

Stability and Environmental Impact

  • Nitro-substituted hydrazines (e.g., this compound) are prone to photodegradation, releasing nitro radicals under UV light.
  • Methoxy/ethoxy derivatives exhibit higher hydrolytic stability but lower biodegradability in aquatic systems .

Key Research Findings

  • The ortho-chloro substituent in this compound enhances its electrophilicity, making it a superior intermediate for synthesizing fused heterocycles compared to non-halogenated analogues .
  • Hydrazine derivatives with nitro groups show dual functionality: bioactivity (antifouling) and toxicity (hepatotoxicity), necessitating structural optimization for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.